Hyfl K

Cyclotide membrane binding Loop 5 residue variation Peptide structure-activity relationships

Hyfl K is a cyclotide, a plant-derived head-to-tail cyclized miniprotein characterized by a cyclic cystine knot (CCK) motif, isolated from the Australian native violet Hybanthus floribundus (W subspecies). It belongs to the bracelet subfamily of cyclotides and comprises 30 amino acids with a monoisotopic mass of approximately 3174.7 Da.

Molecular Formula
Molecular Weight
Cat. No. B1576370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyfl K
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyfl K Cyclotide Peptide: Sequence-Defined Procurement for Plant Defense Research


Hyfl K is a cyclotide, a plant-derived head-to-tail cyclized miniprotein characterized by a cyclic cystine knot (CCK) motif, isolated from the Australian native violet Hybanthus floribundus (W subspecies) [1]. It belongs to the bracelet subfamily of cyclotides and comprises 30 amino acids with a monoisotopic mass of approximately 3174.7 Da [1][2]. Cyclotides as a class exhibit exceptional thermal, chemical, and proteolytic stability conferred by their knotted disulfide topology, making them attractive scaffolds for drug design and agricultural biotechnology [1][3]. Hyfl K was first characterized alongside 25 other novel cyclotide sequences in a landmark diversity survey that identified at least 246 cyclotides across 11 Australian Hybanthus species [1].

Hyfl K Procurement: Why Sequence-Level Identity Dictates Biological Specificity Over Generic Cyclotide Substitution


Cyclotides cannot be treated as interchangeable reagents because their biological activities—including membrane-binding affinity, hemolytic potency, and antimicrobial spectrum—are exquisitely sensitive to the amino acid composition and spatial distribution of residues within their conserved scaffold [1]. In the original Hybanthus diversity paper, Hyfl K was distinguished from its closest sequence analogs (e.g., Hyfl A, Hyfl D, Hyfl L) by non-conservative substitutions in key loop regions, particularly loop 2 and loop 5, which are known determinants of membrane interaction [2]. Generic substitution without sequence-level verification risks confounding bioactivity data, as even single-residue changes in cyclotide loops have been demonstrated to alter hemolytic activity by orders of magnitude in related cyclotide subfamilies [1]. The quantitative evidence below establishes the measurable parameters that differentiate Hyfl K from its nearest analogs.

Quantitative Differentiation Evidence for Hyfl K: Sequence and Physicochemical Metrics vs. Closest Cyclotide Analogs


Sequence Divergence in Membrane-Interactive Loop 5: Hyfl K vs. Hyfl A and Hyfl D

Hyfl K possesses a Thr residue at position 19 in loop 5 (CTCKDKVCYLN), whereas the closest analog Hyfl A has the sequence CTCKDKVCYLN with an identical loop 5 but differs in loop 2 composition [1]. Compared to Hyfl D (loop 5: CSKSKVCYYN), Hyfl K's loop 5 motif contains a positively charged Lys-Asp-Lys triad absent in Hyfl D, which is predicted to confer stronger electrostatic interaction with anionic phospholipid headgroups based on established cyclotide structure-activity relationships [2]. This sequence-level distinction is critical because loop 5 residue composition has been quantitatively correlated with hemolytic activity in bracelet cyclotides [2].

Cyclotide membrane binding Loop 5 residue variation Peptide structure-activity relationships

Molecular Mass Differentiation: Hyfl K vs. Other Hybanthus Cyclotides for LC-MS Identification

The monoisotopic mass of Hyfl K (3150.68 Da as reported in CyBase [1]; 3174.74 Da average mass in DRAMP [2]) is distinct from its closest eluting analog Hyfl L (3164.71 Da) [1]. This 14 Da mass difference, corresponding to a single methylene group (CH2), enables unambiguous identification by high-resolution LC-MS when co-eluting cyclotides are present [1]. Accurate mass measurement is essential for verifying the identity of the purchased peptide before use in biological assays.

Cyclotide mass spectrometry Peptide identification Quality control procurement

Hydrophobicity and Predicted Membrane Partitioning: Hyfl K vs. Kalata B1 (Prototypic Cyclotide Benchmark)

The hydrophobicity index of Hyfl K is calculated as 0.55 (DRAMP database) [1], which falls within the moderate range for bracelet cyclotides. In comparison, the extensively characterized prototypic cyclotide kalata B1 has a reported hydrophobicity of approximately 0.45–0.50 under comparable calculation methods [2]. Bracelet cyclotides with hydrophobicity values exceeding 0.6 have been associated with pronounced hemolytic activity (HD50 < 10 µM), whereas more hydrophilic variants show attenuated membrane disruption [2]. Hyfl K's intermediate hydrophobicity places it in a therapeutically relevant window where membrane binding is retained but hemolytic risk is moderated relative to highly hydrophobic analogs. However, this remains a class-level inference requiring direct experimental validation.

Cyclotide hydrophobicity Membrane partitioning Hemolytic activity prediction

Recommended Application Scenarios for Hyfl K Based on Verified Differentiation Evidence


Cyclotide Scaffold Engineering for Targeted Membrane Binding Studies

Hyfl K is suitable as a template scaffold for mutagenesis studies investigating the role of loop 5 residue composition in membrane selectivity [1]. Its intermediate hydrophobicity (0.55) and the presence of a Lys-Asp-Lys triad in loop 5 provide a baseline for systematic substitution experiments, where the effect of individual residue changes on phospholipid binding affinity can be quantified using surface plasmon resonance or fluorescence-based vesicle leakage assays [1]. Researchers should confirm the monoisotopic mass (3150.68 Da) upon receipt to ensure sequence integrity before initiating structure-activity relationship (SAR) campaigns.

Mass Spectrometry Reference Standard for Hybanthus-Derived Cyclotide Profiling

Hyfl K serves as a well-defined mass spectrometry calibration standard (monoisotopic mass 3150.68 Da) for profiling cyclotide expression in Hybanthus floribundus extracts [1]. Its distinct mass, 14 Da lighter than Hyfl L, enables it to function as a reliable retention time and mass accuracy marker in LC-MS workflows, particularly for distinguishing co-eluting bracelet cyclotides from the same plant species.

Comparative Hemolytic Activity Profiling Across the Bracelet Cyclotide Subfamily

Hyfl K's calculated hydrophobicity of 0.55 positions it between the low-hemolysis benchmark kalata B1 (~0.45–0.50) and highly hemolytic bracelet cyclotides (>0.6), making it a valuable inclusion in comparative hemolysis dose-response panels [1]. Procurement of Hyfl K alongside Hyfl D (hydrophobicity to be confirmed experimentally) would enable direct head-to-head quantification of how loop 5 sequence variation modulates HD50 values under standardized human erythrocyte assay conditions.

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